Diethyl (2R)-2-ethyl-3-oxobutanedioate
Description
Diethyl (2R)-2-ethyl-3-oxobutanedioate (IUPAC name: diethyl 2-ethyl-3-oxobutanedioate, PubChem CID: N/A) is a chiral diester featuring a ketone group at the 3-position and an ethyl substituent at the stereochemically defined 2R position. Its structure (C10H16O5, InChI Key: JWSAJONARKIICO-UHFFFAOYSA-N) enables diverse reactivity, particularly in asymmetric synthesis and as a precursor for bioactive molecules .
Properties
CAS No. |
64864-53-5 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
diethyl (2R)-2-ethyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
JWSAJONARKIICO-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=O)C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCC(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2R)-2-ethyl-3-oxobutanedioate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a weak base to form an enolate, which then undergoes alkylation with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and an alkyl halide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R)-2-ethyl-3-oxobutanedioate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ketones.
Common Reagents and Conditions
Alkylation: Alkyl halides and alkoxide bases are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Decarboxylation: Heating under acidic conditions is typically used.
Major Products Formed
Alkylation: Alkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Ketones.
Scientific Research Applications
Diethyl (2R)-2-ethyl-3-oxobutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (2R)-2-ethyl-3-oxobutanedioate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the formation of enolate intermediates and their subsequent reactions with alkyl halides and other electrophiles .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its ethyl-ketone-diester framework. Below is a systematic comparison with structurally related esters and ketones:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Key Structural Features | Reactivity/Applications | Reference |
|---|---|---|---|
| Diethyl (2R)-2-ethyl-3-oxobutanedioate | (2R)-ethyl, 3-oxo, diester | Asymmetric synthesis; chiral intermediates | |
| Ethyl 2-benzylidene-3-oxobutanoate | Benzylidene group (conjugated enone) | Michael acceptors; photochemical reactions | |
| Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | Hydroxyimino group (tautomerism possible) | Medicinal chemistry; enzyme inhibition | |
| Diethyl 2-hydroxy-3-methylsuccinate | Hydroxyl group (2R,3R stereochemistry) | Hydrogen-bonding interactions; biopolymers | |
| Ethyl 2-(2-methylbenzyl)-3-oxobutanoate | 2-methylbenzyl (aromatic substituent) | Enhanced π-π interactions; drug design | |
| Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate | Dual cyanoethyl groups (electron-withdrawing) | Stabilized enolates; polymer chemistry |
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